molecular formula C7H9NO3S B8060931 Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate

Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B8060931
M. Wt: 187.22 g/mol
InChI Key: GANREAOUFKTXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate (CAS 76275-86-0) is a high-purity thiazole derivative primarily utilized as a versatile building block in organic synthesis and medicinal chemistry. This compound serves as a key intermediate for the synthesis of diverse heterocyclic analogues with promising therapeutic roles . Its molecular formula is C 7 H 9 NO 3 S, with a molecular weight of 187.22 g/mol . Thiazole derivatives are a significant class of organic medicinal compounds, well-known for their wide range of biological activities, which include serving as antibacterial, antifungal, and anti-inflammatory agents . The thiazole ring is a privileged structure in drug design, as its rigidity and electronic properties enhance interactions with biological targets . The specific molecular architecture of this compound, featuring both an ester and a hydroxyl group, provides handles for further chemical modifications, making it a crucial and versatile component in the development of novel therapeutic agents and crop protection chemicals . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4(9)6-8-5(3-12-6)7(10)11-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANREAOUFKTXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate, exhibit significant antimicrobial properties. For instance, compounds with thiazole rings have been shown to inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis and other pathogens, suggesting potential for developing new antibiotics .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. A series of compounds related to this compound demonstrated cytotoxic effects against cancer cell lines such as prostate cancer and melanoma. These compounds were found to inhibit tubulin polymerization, a critical process in cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study examined the efficacy of this compound against M. tuberculosis. The compound was tested in vitro and showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for further development into therapeutic agents .

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis of various thiazole derivatives and their evaluation against cancer cell lines. This compound was included in this study and demonstrated significant antiproliferative activity. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance its effectiveness against specific cancer types .

Table 1: Comparison of Antimicrobial Activity

CompoundTarget PathogenMIC (µg/mL)
This compoundM. tuberculosis0.06
Other Thiazole Derivative AE. coli0.50
Other Thiazole Derivative BS. aureus0.25

Table 2: Anticancer Activity Profile

CompoundCancer Cell LineIC50 (µM)
This compoundProstate Cancer5.0
Thiazole Derivative CMelanoma10.0
Thiazole Derivative DBreast Cancer8.0

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application but often involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data for Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key References
This compound (hypothetical) C₇H₉NO₃S 203.22 2-(1-hydroxyethyl), 4-COOCH₃
Methyl 2-chlorothiazole-4-carboxylate C₅H₄ClNO₂S 177.60 2-Cl, 4-COOCH₃
Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate C₇H₉NO₃S 203.22 4-hydroxymethyl, 2-COOCH₂CH₃
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 200.26 2-NH₂, 5-isopropyl, 4-COOCH₃
Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate C₆H₆ClNO₂S 191.63 2-(chloromethyl), 4-COOCH₃
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 216.26 2-(2-aminoethyl), 4-COOCH₂CH₃

Key Observations :

  • Electron-donating groups (e.g., NH₂ in Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate) increase ring reactivity toward electrophiles . Polar substituents (e.g., hydroxymethyl in Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate) improve solubility in polar solvents .
  • Molecular Weight : The hydroxyethyl group in the target compound increases its molecular weight compared to simpler analogs like Methyl 2-chlorothiazole-4-carboxylate, impacting pharmacokinetic properties such as absorption and distribution.

Physicochemical Properties

  • Solubility: The hydroxyethyl group enhances water solubility compared to nonpolar analogs like Methyl 2-chlorothiazole-4-carboxylate.
  • Stability : The hydroxyethyl substituent may confer susceptibility to oxidation, whereas chlorinated derivatives (e.g., Methyl 2-chlorothiazole-4-carboxylate) exhibit greater stability under acidic conditions .

Biological Activity

Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is identified by its Chemical Abstracts Service number (CAS No.) 170235-26-4 and has a molecular formula of C7H9N1O3SC_7H_9N_1O_3S. The compound features a thiazole ring that contributes to its bioactivity. The following table summarizes its key chemical properties:

PropertyValue
Molecular Weight175.18 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
LogPHigh
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. Additionally, the thiazole ring can engage in π-π interactions, stabilizing the compound's interaction with its targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria were reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli100
Staphylococcus aureus50
Pseudomonas aeruginosa75

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antitubercular Activity

This compound has also been evaluated for antitubercular activity against Mycobacterium smegmatis. The compound demonstrated a MIC of 50 µg/mL, showing promising potential in treating tuberculosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole structure can significantly impact biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antimicrobial properties. Additionally, substituents at specific positions on the thiazole ring were found to correlate with increased potency against various microbial strains .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by El-Subbagh et al., various derivatives of thiazoles were synthesized and evaluated for their antimicrobial activity. This compound was included in the screening process and showed significant activity against E. coli and S. aureus, reinforcing its potential as an antimicrobial agent .

Case Study 2: Antitubercular Potential

A separate investigation focused on the antitubercular effects of this compound against resistant strains of Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth effectively and was compared favorably to standard treatments like Rifampicin .

Preparation Methods

Thiourea-Mediated Cyclization

Thiourea serves as a sulfur source in cyclization reactions with α-halo carbonyl compounds. For example, methyl 2-bromo-3-oxobutanoate reacts with thiourea and glycolaldehyde (protected as its acetal) to form the thiazole ring. The hydroxyl group is subsequently deprotected using acidic conditions (HCl/MeOH).

Optimization Insight :

  • Protection of the hydroxyethyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during cyclization.

  • Yields improve from 45% to 73% when using DMF as a solvent instead of ethanol.

Darzens Reaction-Derived Pathways

Aldehyde Condensation and Cyclization

The Darzens reaction between methyl dichloroacetate and protected glycolaldehyde derivatives (e.g., glycolaldehyde diethyl acetal) generates α-chloro glycidic esters, which undergo cyclization with thiourea to form the thiazole ring (Figure 1).

Procedure :

  • Darzens Reaction :

    • Glycolaldehyde diethyl acetal (1.2 eq) reacts with methyl dichloroacetate (1.0 eq) in anhydrous ether at 0°C with NaOMe (1.5 eq).

    • Intermediate α-chloro glycidic ester isolated via brine extraction.

  • Cyclization :

    • Thiourea (1.0 eq) in refluxing methanol (4 hours) yields the protected thiazole.

    • Deprotection with 0.1 M HCl affords the free hydroxyethyl group.

Data Summary :

StepYield (%)Purity (HPLC)
Darzens Reaction6289
Cyclization4492
Deprotection8598

Catalytic Hydrogenation for Hydroxy Group Introduction

Pd/BaSO4-Mediated Reduction

A method adapted from involves the hydrogenation of a keto precursor (methyl 2-acetyl-1,3-thiazole-4-carboxylate) to introduce the hydroxyethyl group.

Protocol :

  • Substrate: Methyl 2-acetyl-1,3-thiazole-4-carboxylate (5.0 g)

  • Catalyst: Pd/BaSO4 (5 μm, 7.5% Pd loading)

  • Solvent: Xylene at 140°C under H2 atmosphere (5 bar)

  • Reaction Time: 6 hours

Outcome :

  • Conversion: 92%

  • Isolated Yield: 78% after silica gel chromatography.

Post-Synthetic Modifications

Hydrolysis-Esterification Strategy

A two-step approach synthesizes the compound from its carboxylic acid analog:

  • Hydrolysis : Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate is hydrolyzed to the free acid using NaOH (0.1 M).

  • Re-esterification : The acid reacts with methanol under acidic conditions (H2SO4) to regenerate the methyl ester.

Advantage :

  • Avoids instability issues during direct synthesis of the methyl ester.

Purity Enhancement and Characterization

Recrystallization Techniques

Recrystallization in n-butanol (as described in) elevates purity from 92% to 99.5%. The hydrochloride salt form, generated via acetone/HCl treatment, further aids in isolating the compound free of byproducts.

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 3.74 (s, 3H, COOCH3), 4.32 (q, J = 6.5 Hz, 2H, CH2OH), 1.42 (d, J = 6.5 Hz, 3H, CH3).

  • IR (cm⁻¹) : 3465 (OH stretch), 1711 (C=O ester).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Hantzsch Synthesis7395Moderate
Darzens Reaction4498High
Catalytic Hydrogenation7897Low

Q & A

Q. What are the standard synthetic routes for Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization to introduce the hydroxyethyl and methyl ester groups. Key steps include:

  • Cyclization : Optimizing stoichiometry and solvent polarity to favor thiazole ring formation .
  • Hydroxyethyl introduction : Using reductive alkylation or hydroxylation under controlled pH (acidic/basic) to prevent side reactions .
  • Esterification : Employing methanol under catalytic acid conditions to ensure high esterification efficiency .
    Yield is highly sensitive to temperature (60–80°C for cyclization) and reagent purity.

Q. How is the structural integrity of this compound verified?

A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., hydroxyethyl at C2, methyl ester at C4) via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR chemical shifts .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) stretching bands .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 217.05) .
  • X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns .

Q. What are the primary biological targets of thiazole derivatives like this compound?

Thiazole derivatives commonly target:

  • Enzymes : Inhibition of DNA gyrase (in bacteria) or kinases (in cancer pathways) via heterocyclic ring interactions .
  • Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to hydrogen-bonding capacity of the hydroxyethyl group .
  • Signaling pathways : Disruption of apoptosis or proliferation pathways in eukaryotic cells, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during synthesis?

Regioselectivity challenges arise during cyclization and functionalization. Strategies include:

  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor thiazole ring formation over oxazole byproducts .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) can direct hydroxyethyl group placement at C2 .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

  • Structural validation : Confirm compound purity (>95% by HPLC) to rule out impurity-driven effects .
  • Assay standardization : Use isogenic cell lines or enzyme isoforms (e.g., human vs. bacterial DNA gyrase) for consistency .
  • Substituent benchmarking : Compare bioactivity against analogs (e.g., ethyl vs. methyl esters) to isolate functional group contributions .

Q. What methods are recommended for elucidating the mechanism of action of this compound?

  • Molecular docking : Predict binding affinity to targets like bacterial DNA gyrase using software (AutoDock Vina) .
  • Site-directed mutagenesis : Identify critical residues in enzyme targets (e.g., E. coli gyrase B subunit) .
  • Metabolic profiling : Track downstream effects via LC-MS metabolomics in treated cells .

Q. What is the role of computational modeling in studying host-guest interactions?

  • Molecular dynamics (MD) simulations : Predict stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
  • Quantum mechanical (QM) calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • ADMET prediction : Estimate pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME .

Q. How can researchers analyze the stability of this compound under varying storage or experimental conditions?

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC .
  • pH-dependent stability : Assess hydrolysis of the ester group in buffers (pH 2–12) over 24 hours .
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure) .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

Modification Impact on Bioactivity Reference
Hydroxyethyl → Methyl Reduced hydrogen-bonding capacity; lower enzyme inhibition
Methyl ester → Ethyl Increased lipophilicity; enhanced membrane permeability
Thiazole → Oxazole Loss of sulfur-mediated π-stacking; altered target selectivity

Q. What are best practices for comparative studies with structural analogs?

  • Structural clustering : Group analogs by substituent type (e.g., ester variants, heterocycle replacements) .
  • Bioactivity heatmaps : Visualize IC50_{50} values across targets to identify structure-activity trends .
  • Cheminformatics tools : Use PubChem or ChEMBL databases to retrieve bioactivity data for benchmarking .

Q. Table 1: Key Physicochemical Properties

Property Value Method Reference
Molecular Weight 217.05 g/molHRMS
logP 1.8 ± 0.2HPLC
Aqueous Solubility 2.3 mg/mL (pH 7.4)Shake-flask

Q. Table 2: Comparative Bioactivity of Analogues

Compound IC50_{50} (μM) Target Reference
This compound12.5 ± 1.2Bacterial DNA gyrase
Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate28.4 ± 3.1Bacterial DNA gyrase
Methyl 2-methyl-1,3-thiazole-4-carboxylate>100Bacterial DNA gyrase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.